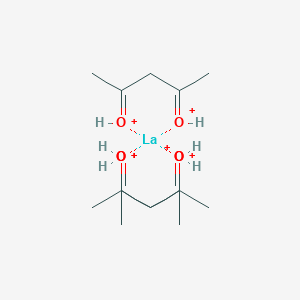

Tris(pentane-2,4-dionato-O,O')lanthanum

Descripción general

Descripción

Synthesis Analysis

The synthesis of tris(pentane-2,4-dionato-O,O')lanthanum and related compounds involves coordination complexes and the interaction with lanthanide shift reagents. A notable study by Lindoy et al. (1977) observed changes in the ^1H NMR spectrum of tris(pentane-2,4-dionato)cobalt(III) upon the addition of europium shift reagents, leading to adduct formation with an unusual structure featuring three bridging oxygen atoms, as confirmed by X-ray diffraction (Lindoy et al., 1977).

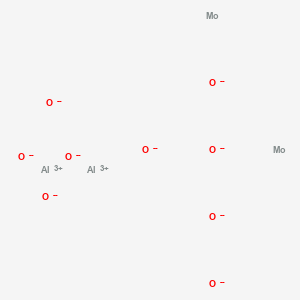

Molecular Structure Analysis

The molecular structure of tris(pentane-2,4-dionato-O,O')lanthanum and its complexes is characterized by various coordination modes. For instance, Rodríguez et al. (1997) described the X-ray structure of a vanadium-catalyzed polymerization product, showcasing the versatility of pentanedionato ligands in forming complex structures (Rodríguez et al., 1997).

Chemical Reactions and Properties

Tris(pentane-2,4-dionato-O,O')lanthanum participates in a variety of chemical reactions, including complexation and adduct formation with other metal complexes. For example, equilibrium and spectroscopic studies by Kameta et al. (1999) on the complexation between tris(pentane-2,4-dionato)lanthanoids and cobalt(III) indicated the formation of binuclear complexes, demonstrating the compound's ability to engage in complex chemical interactions (Kameta et al., 1999).

Physical Properties Analysis

The physical properties of tris(pentane-2,4-dionato-O,O')lanthanum, such as solubility and extraction characteristics, have been studied to understand its behavior in different media. Stephens et al. (1971) explored the extraction of tris(pentane-2,4-dionato)iron(III) into propylene carbonate, highlighting the compound's distribution coefficients and its applicability in spectrophotometric methods (Stephens et al., 1971).

Chemical Properties Analysis

The chemical properties of tris(pentane-2,4-dionato-O,O')lanthanum, such as its reactivity and interaction with other compounds, are crucial for its application in various fields. The work by Khan and Imura (2000) on the hydrogen-bonding ability of tris(pentane-2,4-dionato)cobalt(III) with chlorinated phenols provided insights into the compound's chemical behavior and its potential for forming hydrogen-bonded complexes (Khan & Imura, 2000).

Aplicaciones Científicas De Investigación

Interaction with Coordination Complexes

Tris(pentane-2,4-dionato-O,O')lanthanum demonstrates significant interactions with coordination complexes. For example, calorimetric titration and hydrogen-1 nuclear magnetic resonance studies have shown interactions between the lanthanide shift reagent [Eu(fod)3] and tris(β-diketonato)cobalt(III) complexes. This has led to the formation of symmetrical 1:1 adducts involving three oxygen bridges, illustrating its potential in creating stable coordination compounds (Graddon, Muir, Lindoy, & Louie, 1981).

Polymerization and Catalysis

The compound has catalytic properties, as demonstrated by Tris(pentane-2,4-dionato)vanadium, which has been used in cyclotrimerization and polymerization processes. Specifically, it catalyzed the polymerization of 4-(N,N-dimethylamino)phenylethyne, leading to polyenes with π-conjugated donor substituents, showcasing its role in facilitating chemical transformations (Rodríguez, Martín-Villamil, & Fonseca, 1997).

Luminescence Sensing

Tris(β-diketonato)lanthanides, including those with centers like Yb3+, Eu3+, and Nd3+, have been characterized as luminescent sensing probes specific to biological substrates such as glutamic acid and aspartic acid. These compounds, including tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dionato)ytterbium(III), have shown promise in emitting near-infrared luminescence in response to these biological substrates, indicating their potential in bioanalytical applications (Tsukube, Yano, & Shinoda, 2009).

Association with Hydrogen Bonding

Tris(pentane-2,4-dionato)cobalt(III) has been studied for its association with chlorinated phenols through hydrogen bonding. The association complexes formed and the relationship between the association constant and the acid-dissociation constant of the phenols have been of particular interest, suggesting applications in understanding molecular interactions and designing receptor molecules (Imura, Katsuta, & Suzuki, 1991).

Propiedades

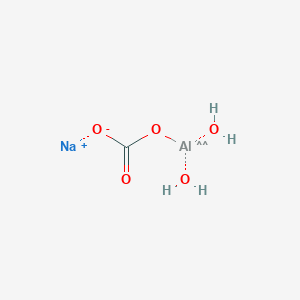

IUPAC Name |

lanthanum;4-oxoniumylidenepentan-2-ylideneoxidanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H8O2.La/c3*1-4(6)3-5(2)7;/h3*3H2,1-2H3;/p+6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSSMJCLPAITEFI-UHFFFAOYSA-T | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=[OH+])CC(=[OH+])C.CC(=[OH+])CC(=[OH+])C.CC(=[OH+])CC(=[OH+])C.[La] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30LaO6+6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or light yellow odorless powder; [Alfa Aesar MSDS] | |

| Record name | Lanthanum acetylacetonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9557 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Tris(pentane-2,4-dionato-O,O')lanthanum | |

CAS RN |

14284-88-9 | |

| Record name | Tris(pentane-2,4-dionato-O,O')lanthanum | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014284889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(pentane-2,4-dionato-O,O')lanthanum | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.700 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[g]pteridine-2,4(1H,3H)-dione, 1,3,7,8-tetramethyl-](/img/structure/B82157.png)